![molecular formula C12H12ClNOS B2628628 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride CAS No. 125989-57-3](/img/structure/B2628628.png)
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride
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Overview
Description
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride is a heterocyclic organic compound that contains a thiazole ring. Thiazole rings are known for their aromaticity and the presence of sulfur and nitrogen atoms, which contribute to their unique chemical properties
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride typically involves the reaction of 4-methyl-2-phenyl-1,3-thiazole with acetyl chloride in the presence of a suitable base, such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride undergoes various types of chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and other reduced derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride and its derivatives as promising anticancer agents. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The results indicated significant growth inhibition, with IC50 values ranging from 6.51 µg/mL to 26.12 µg/mL, showcasing their potential as effective chemotherapeutic agents .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects involves the modulation of cellular signaling pathways and induction of apoptosis in cancer cells. The interaction with specific proteins and enzymes plays a crucial role in their anticancer activity .
Antimicrobial Properties
The thiazole ring structure present in this compound contributes to its antimicrobial properties. Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. This compound has been tested against various microbial strains, demonstrating efficacy that supports its use in developing new antimicrobial agents .
Organic Synthesis
Synthetic Utility
this compound serves as an important intermediate in organic synthesis. Its reactivity towards various functional groups allows it to participate in diverse chemical reactions, such as nucleophilic substitutions and cyclization processes. This versatility makes it valuable in the synthesis of more complex organic molecules .
Reactions Involving the Compound
The compound can undergo typical organic reactions including:
- Substitution Reactions : Reacting with nucleophiles to form new derivatives.
- Oxidation/Reduction Reactions : Modifying its oxidation state to yield different products.
These reactions are crucial for synthesizing other biologically active compounds .
Case Studies
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole: A precursor in the synthesis of 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride.
2-Phenyl-1,3-thiazole: A structurally related compound with similar chemical properties.
Thiazole: The parent compound of the thiazole family, known for its diverse biological activities.
Uniqueness
This compound is unique due to the presence of both acetyl and methyl groups on the thiazole ring, which can influence its reactivity and biological activity . The chloride ion also contributes to its solubility and stability in aqueous solutions .
Biological Activity
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H12ClN2OS
- Molecular Weight : 253.748 g/mol
- Structure : The compound features a thiazole ring with acetyl and methyl substituents, along with a phenyl group, contributing to its diverse reactivity and biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 100 µg/mL |
Staphylococcus aureus | 50 µg/mL |
Candida albicans | 200 µg/mL |
The compound displayed promising results against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Several studies have investigated the anticancer potential of thiazole derivatives. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HepG2 (liver cancer) | 15.6 |
MCF7 (breast cancer) | 25.2 |
K562 (leukemia) | 31.4 |
The compound's mechanism of action involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for both microbial survival and cancer cell proliferation.
- Cell Signaling Modulation : It can modulate cell signaling pathways that lead to apoptosis in cancer cells or disrupt essential processes in bacteria.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL against E. coli and S. aureus . -
Cytotoxicity Assessment :
In a cytotoxicity assessment involving several cancer cell lines, the compound demonstrated an IC50 value of 15.6 µM against HepG2 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Properties
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-3-ium-5-yl)ethanone;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClH/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10;/h3-7H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLSAPOYQFSQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[NH+]1)C2=CC=CC=C2)C(=O)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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